
1-(Chloromethyl)-3-methyl-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-methyl-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzene, characterized by the presence of a chloromethyl group, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-methyl-5-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 3-methylbenzyl chloride to introduce the nitro group. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts such as zinc chloride to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Major Products:
Substitution: Products such as 1-(Hydroxymethyl)-3-methyl-5-nitrobenzene or 1-(Aminomethyl)-3-methyl-5-nitrobenzene.
Reduction: 1-(Chloromethyl)-3-methyl-5-aminobenzene.
Scientific Research Applications
1-(Chloromethyl)-3-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its functional groups.
Medicine: Research into its derivatives for pharmaceutical applications, including potential antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-methyl-5-nitrobenzene involves its functional groups:
Chloromethyl Group: Acts as an electrophile in substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.
Nitro Group: Can undergo reduction to form an amino group, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
1-(Chloromethyl)-4-nitrobenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
3-Methyl-4-nitrobenzyl chloride: Similar but with the nitro group in a different position, affecting its chemical behavior.
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
1-(chloromethyl)-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2/c1-6-2-7(5-9)4-8(3-6)10(11)12/h2-4H,5H2,1H3 |
InChI Key |
MTALQFYHWVCHEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


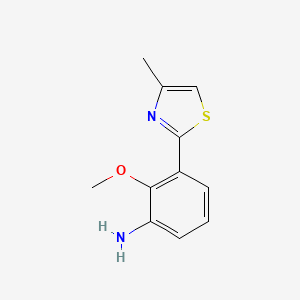
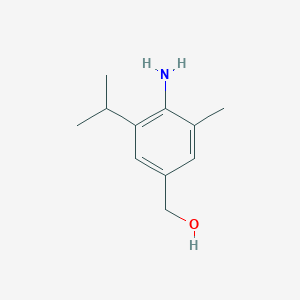
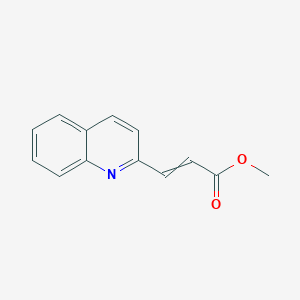
![3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid](/img/structure/B13980806.png)
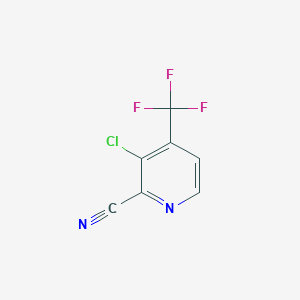
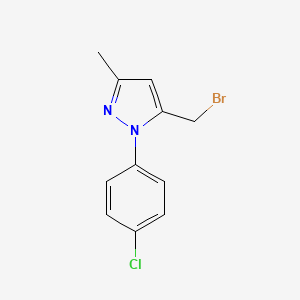
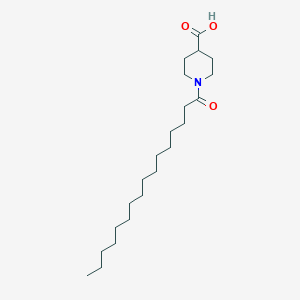

![Ethyl 3-[4-(bromomethyl)phenyl]propanoate](/img/structure/B13980829.png)
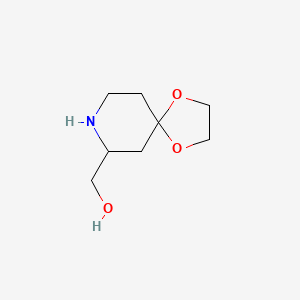
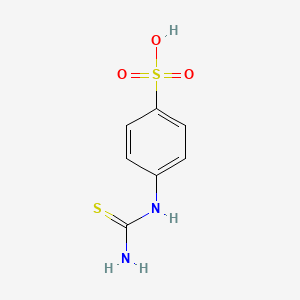

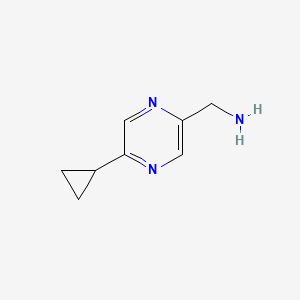
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
